Brodifacoum-d4
Description
Contextualization of Brodifacoum-d4 within Anticoagulant Rodenticide Research
Anticoagulant rodenticides are compounds that prevent blood from clotting and are widely used for pest control. oekotoxzentrum.ch Brodifacoum is classified as a second-generation anticoagulant, which is significantly more potent and persistent than first-generation compounds like warfarin (B611796). wikipedia.orgnih.govdoc.govt.nz Research into these rodenticides is crucial for understanding their efficacy, environmental fate, and potential for secondary poisoning of non-target wildlife. lincoln.ac.nzresearchgate.netenvirolink.govt.nz this compound plays a pivotal role in this research by enabling accurate quantification of brodifacoum residues in various matrices, from animal tissues to environmental samples. regulations.govoup.com
Significance of Deuterium (B1214612) Labeling in Chemical and Biological Research
Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a molecule, a process known as deuterium labeling, creates a compound that is chemically similar to the original but has a higher mass. clearsynth.com This subtle change has profound implications for research:
Tracing Metabolic Pathways: Deuterium-labeled compounds allow researchers to track the absorption, distribution, metabolism, and excretion of molecules within a biological system. thalesnano.comsymeres.com
Mechanistic Studies: The "kinetic isotope effect," where reactions involving deuterium are slower than those with hydrogen, can be exploited to study reaction mechanisms. symeres.com
Analytical Standards: Deuterated compounds are ideal internal standards in analytical techniques like mass spectrometry. thalesnano.comacs.org
The use of deuterium labeling enhances the precision and reliability of analytical measurements, making it an invaluable tool in fields ranging from drug discovery to environmental science. clearsynth.comthalesnano.comclearsynth.com
Rationale for Utilizing this compound as an Isotopic Standard
This compound is specifically employed as an internal standard in analytical methods for several key reasons. veeprho.comnih.gov An internal standard is a known amount of a compound added to a sample before analysis. It helps to correct for any loss of the analyte during sample preparation and for variations in the analytical instrument's response. clearsynth.com
Deuterated standards like this compound are considered the gold standard for several reasons: clearsynth.comresolvemass.ca
Similar Chemical Behavior: this compound behaves almost identically to the non-labeled brodifacoum during extraction, cleanup, and chromatography. This ensures that any losses or variations affecting the analyte will also affect the internal standard in the same way.
Distinct Mass: The key difference is its mass. In mass spectrometry, this compound can be easily distinguished from the native brodifacoum based on their different mass-to-charge ratios. thalesnano.com
Improved Accuracy and Precision: By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification, even at very low concentrations. thalesnano.comclearsynth.com This is crucial for detecting trace amounts of brodifacoum in complex samples like blood plasma or liver tissue. regulations.govnih.gov
Overview of Key Research Areas Involving this compound
The application of this compound as an internal standard is central to a variety of research areas:
Pharmacokinetic Studies: Researchers use this compound to accurately measure the concentration of brodifacoum in biological samples over time. veeprho.com This helps determine its absorption, distribution, metabolism, and elimination half-life in different species. nih.gov
Environmental Monitoring: this compound is essential for quantifying brodifacoum residues in soil, water, and non-target organisms. regulations.govmdpi.com This data is vital for assessing the environmental impact and risk of secondary poisoning associated with its use. researchgate.netenvirolink.govt.nz
Forensic Toxicology: In cases of suspected poisoning, this compound is used to accurately determine the levels of brodifacoum in biological evidence. oup.com
Food Safety: It can be used to monitor for brodifacoum residues in food products, ensuring they are below established safety limits.
Fundamental Principles of Isotope Dilution Mass Spectrometry (IDMS) and its Relevance to this compound Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the amount of a substance in a sample. mdpi.com The method relies on the use of an isotopically labeled version of the analyte, such as this compound, as an internal standard.
The process involves these key steps:
A known amount of the isotopically labeled standard (e.g., this compound) is added to the sample containing the unknown amount of the native analyte (brodifacoum).
The sample is then processed and analyzed by a mass spectrometer. The instrument measures the ratio of the native analyte to the isotopically labeled standard.
Because the amount of the added standard is known, the unknown concentration of the native analyte can be calculated with high accuracy from this ratio.
IDMS is considered a definitive analytical method because it corrects for many potential sources of error during sample preparation and analysis. mdpi.com The use of this compound in IDMS is particularly relevant for the analysis of brodifacoum because it allows for the reliable quantification of this potent rodenticide in complex matrices, which is often challenging with other analytical approaches. regulations.govoup.comnih.gov This high level of accuracy is critical for regulatory monitoring, environmental risk assessment, and clinical and forensic toxicology. endotell.chrsc.org
Data Tables
Table 1: Properties of Brodifacoum and this compound
| Property | Brodifacoum | This compound |
| Chemical Formula | C₃₁H₂₃BrO₃ | C₃₁H₁₉D₄BrO₃ |
| IUPAC Name | 3-[3-(4'-bromo-[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-hydroxy-2H-chromen-2-one | 3-(3-(4′-bromo-[1,1′-biphenyl]-4-yl-2′,3′,5′,6′-d4)-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxy-2H-chromen-2-one veeprho.com |
| Primary Use | Anticoagulant Rodenticide wikipedia.org | Internal Standard for Analysis veeprho.com |
Table 2: Applications of Deuterated Compounds in Research
| Application Area | Description | Research Examples |
| Pharmacokinetics | Tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs and other compounds. symeres.com | Studying the half-life of brodifacoum in animal tissues. nih.gov |
| Analytical Chemistry | Serving as internal standards for accurate quantification in mass spectrometry. thalesnano.comresolvemass.ca | Quantifying brodifacoum levels in plasma and environmental samples. regulations.govnih.gov |
| Mechanistic Studies | Investigating reaction pathways and mechanisms through the kinetic isotope effect. thalesnano.comsymeres.com | Elucidating the metabolic breakdown of pharmaceuticals. |
| Environmental Science | Monitoring the fate and transport of pollutants in the environment. symeres.com | Detecting rodenticide residues in soil and wildlife. researchgate.netmdpi.com |
Table 3: Analytical Techniques Utilizing this compound
| Technique | Abbreviation | Principle | Relevance to this compound |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separates compounds based on their chemical properties and then identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns. nih.govakjournals.com | The primary method for analyzing brodifacoum, where this compound is used as an internal standard for accurate quantification. regulations.govoup.comnih.gov |
| Isotope Dilution Mass Spectrometry | IDMS | A highly accurate quantification method that uses an isotopically labeled standard to correct for analytical variability. mdpi.com | This compound is the ideal standard for IDMS analysis of brodifacoum, providing the highest level of accuracy. nih.gov |
| High-Performance Liquid Chromatography | HPLC | A technique used to separate, identify, and quantify each component in a mixture. escholarship.org | Often coupled with mass spectrometry (HPLC-MS/MS) for the analysis of brodifacoum and its stereoisomers. nih.govescholarship.org |
Properties
Molecular Formula |
C₃₁H₁₉D₄BrO₃ |
|---|---|
Molecular Weight |
527.44 |
Synonyms |
3-[3-(4’-Bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy-2H-1-benzopyran-2-one-d4; BFC-d4; Brodifacoum-d4; Brodimat-d4; Brodimax Forte Pasta-d4; Klerat-d4; Klerat Block-d4; Talon-d4; Volid-d4; WBA 8119-d4; |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization of Brodifacoum D4
Assessment of Isotopic Purity and Enrichment for this compound
The isotopic purity of this compound is a critical parameter, as it directly impacts the accuracy of quantitative analyses where it is used as an internal standard. The goal is to have a high percentage of the molecules containing exactly four deuterium (B1214612) atoms.
Mass spectrometry is the primary technique for determining isotopic purity. almacgroup.com By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) brodifacoum, the isotopic distribution can be calculated.
High-resolution mass spectrometry is particularly advantageous as it can resolve the isotopic peaks from any potential isobaric interferences. almacgroup.com The percentage of isotopic enrichment is calculated from the integrated peak areas of the different deuterated species in the mass spectrum. A high isotopic purity would be indicated by a dominant peak for the d4 species and very low intensities for the d0 to d3 peaks. The cis:trans diastereomeric ratio of this compound has been reported to be in the range of 65:35 to 75:25. nih.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Brodifacoum |
| This compound |
| Acetonitrile (B52724) |
| Formic acid |
| Acetic acid |
| Deuterium oxide |
| Bromobenzene |
Advanced Analytical Methodologies Employing Brodifacoum D4 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS) for Brodifacoum Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched standard, in this case, Brodifacoum-d4, to a sample containing the native analyte, Brodifacoum. epa.gov
This compound is chemically identical to Brodifacoum but differs in its isotopic composition due to the presence of four deuterium (B1214612) atoms. veeprho.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. After the isotopically labeled standard is added to the sample, it is allowed to equilibrate, ensuring a homogeneous mixture where the isotopic standard behaves identically to the native analyte during extraction, purification, and analysis. epa.gov
The key to IDMS is the measurement of the altered isotope ratio of the analyte and the internal standard in the processed sample. Because the amount of the added isotopic standard is precisely known, the initial concentration of the native analyte in the sample can be accurately calculated from this ratio. epa.gov A significant advantage of IDMS is that it is not affected by the partial loss of the analyte during sample preparation, as both the native and labeled compounds will be lost in the same proportion. This characteristic makes IDMS a robust and reliable method for quantifying Brodifacoum in various matrices. epa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications with this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the detection and quantification of Brodifacoum in diverse samples, including human blood, plasma, and tissues. oup.comnih.govnih.govtamu.edu The use of this compound as an internal standard is integral to the accuracy of these methods. oup.comnih.gov
Effective chromatographic separation is crucial for distinguishing Brodifacoum and its deuterated internal standard from other compounds present in the sample matrix. libretexts.org The optimization of this separation involves several key parameters:
Column Selection: Reversed-phase columns, such as C18 columns, are commonly employed for the separation of Brodifacoum and other anticoagulant rodenticides. oup.comoup.com Chiral columns, like the AZYP Q-Shell, have been utilized to separate the stereoisomers of superwarfarins, including Brodifacoum. nih.gov
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. oup.comnih.govoup.com The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can significantly improve peak shape and ionization efficiency. oup.comnih.govoup.com For instance, the addition of formic acid has been shown to decrease peak broadening. nih.gov
Gradient Elution: Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of multiple analytes with varying polarities and to shorten the total run time. oup.comnih.govoup.com A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the proportion of the organic solvent. oup.comoup.com
Flow Rate and Column Temperature: These parameters are also optimized to ensure efficient separation and good peak resolution. A flow rate of around 0.3 to 0.4 mL/min and a column temperature of 40°C are commonly reported. nih.govoup.comojp.gov
Through careful optimization of these parameters, analytical methods can achieve baseline separation of Brodifacoum and this compound from potential interferences, ensuring accurate quantification.
Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. The optimization of mass spectrometric parameters is critical for achieving high sensitivity and selectivity.
Ionization Mode: Positive ion electrospray ionization (ESI) is frequently used, which produces abundant protonated molecules ([M+H]+) of Brodifacoum that serve as precursor ions. nih.gov Negative ion ESI has also been employed. nih.gov
Multiple Reaction Monitoring (MRM): For tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the most common acquisition mode. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes background noise and enhances sensitivity. oup.com
Precursor and Product Ions: The selection of appropriate precursor and product ions is crucial for the specificity of the method. For Brodifacoum, the protonated molecule is often selected as the precursor ion. nih.gov For both Brodifacoum and its deuterated internal standard, the heavier bromine isotope of the precursor ion is sometimes chosen due to a better signal-to-noise ratio. nih.gov The specific m/z transitions for Brodifacoum and this compound are carefully selected and optimized.
Collision Energy and Other Potentials: Parameters such as collision energy (CE), declustering potential (DP), and cell exit potential (CXP) are optimized for each analyte to maximize the signal intensity of the product ions. oup.com
The following table summarizes typical mass spectrometric parameters used for the analysis of Brodifacoum and its internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Brodifacoum | 523.09033 | 335.042, 256.1245, 178.0777, 165.070, 91.055 |
Data sourced from a study on anticoagulant adulterants. ojp.gov
By fine-tuning these chromatographic and mass spectrometric parameters, LC-MS/MS methods utilizing this compound as an internal standard can achieve low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range, making them suitable for forensic and clinical applications. oup.comnih.gov
Optimization of Chromatographic Separation for this compound and Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound
While LC-MS/MS is the predominant technique for Brodifacoum analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored. However, the application of GC-MS to compounds like Brodifacoum presents challenges due to their low volatility and thermal instability. ojp.gov At the high temperatures of the GC injection port, many anticoagulant rodenticides, including Brodifacoum, are prone to thermal degradation, leading to the formation of breakdown products. ojp.gov
Attempts to stabilize these drugs and prevent thermal degradation through derivatization have been investigated. ojp.gov For instance, derivatization with agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) has been attempted, but these efforts have not always successfully resolved the degradation issues. ojp.gov
In some developed GC-MS methods for determining Brodifacoum residues, an oxidation step is performed where Brodifacoum is converted to 4-bromobenzoic acid, which is then methylated for analysis. nih.gov While GC-MS methods exist, the challenges associated with thermal degradation often make LC-MS/MS a more direct and reliable approach for the analysis of Brodifacoum and the use of this compound as an internal standard.
Sample Preparation Techniques for this compound Analysis in Complex Matrices
Effective sample preparation is a critical step in the analysis of Brodifacoum from complex matrices such as blood, plasma, liver, and food products, as it is necessary to remove interfering substances that can affect the accuracy and sensitivity of the analysis. oup.comnih.govnih.govojp.gov this compound is added early in the sample preparation process to correct for any analyte loss during these steps.
Common sample preparation techniques include:
Protein Precipitation (PPT): For biological samples like plasma and blood, protein precipitation is a simple and rapid method to remove proteins. oup.comnih.gov This is often achieved by adding a solvent like acetonitrile, which may contain formic acid, to the sample. oup.comnih.gov After vortexing and centrifugation, the supernatant containing the analyte and internal standard is collected for further processing or direct injection into the LC-MS/MS system. oup.comnih.gov
Liquid-Liquid Extraction (LLE): LLE is another technique used to isolate Brodifacoum from the sample matrix. This involves extracting the analyte into an immiscible organic solvent. nih.gov
Dispersive Solid-Phase Extraction (d-SPE): This technique, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves adding a solid sorbent to the sample extract to remove interferences. It is particularly useful for complex matrices like food samples. nih.gov
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples before chromatographic analysis. SPE can be performed in a "bind-elute" mode, where the analyte of interest is retained on the sorbent while interferences pass through, or in an "interference removal" mode, where the interferences are retained and the analyte passes through.
For the analysis of Brodifacoum, SPE is used to isolate the analyte from various matrices. The general steps of an SPE procedure are:
Conditioning: The SPE sorbent is conditioned with a solvent to activate it for sample retention.
Loading: The sample, often pre-treated, is passed through the SPE cartridge. Brodifacoum and this compound are retained on the sorbent.
Washing: The sorbent is washed with a solvent to remove any remaining interferences.
Elution: A different solvent is used to elute the retained Brodifacoum and this compound from the sorbent. thermofisher.com
The choice of sorbent and solvents depends on the properties of the analyte and the sample matrix. For non-polar compounds like Brodifacoum in aqueous samples, a non-polar sorbent is typically used. thermofisher.com In some methods, phospholipid removal cartridges or plates are used as a specialized form of SPE to reduce matrix effects in biological samples. oup.com For example, a study on the determination of anticoagulant rodenticides in human blood utilized Phree™ Phospholipid Removal Cartridges after protein precipitation. oup.com
Liquid-Liquid Extraction (LLE) Procedures for this compound
Liquid-liquid extraction (LLE) is a foundational technique for isolating brodifacoum and its deuterated internal standard, this compound, from various sample types. The selection of solvents and pH conditions is crucial for achieving high extraction efficiency.
In a typical LLE procedure for analyzing anticoagulant rodenticides in human blood, a 100 μL blood sample is mixed with 300 μL of acetonitrile containing 0.1% formic acid and a known quantity of this compound (e.g., 50 ng). oup.com This mixture is vortexed and centrifuged, after which the supernatant is further processed. oup.com For urine samples, a 0.5 mL sample is adjusted to a pH of 6, and after the addition of a sodium chloride solution, 200 μL of ethyl acetate (B1210297) is used as the extraction solvent. daneshyari.com
For tissue samples, such as liver, which is a primary site of accumulation for these compounds, more rigorous extraction protocols are employed. oekotoxzentrum.ch A common method involves homogenizing the tissue sample and extracting it with a mixture of chloroform (B151607) and acetone, sometimes in the presence of ammonia. landcareresearch.co.nz Another approach for seized plant material involves an acid-base extraction. ojp.gov The material is first acidified with hydrochloric acid and extracted with a dichloromethane:isopropanol mixture. The remaining aqueous layer is then made basic with ammonium hydroxide (B78521) and re-extracted. ojp.gov In all these procedures, this compound is added at the beginning to account for any analyte loss during the multi-step extraction process. oup.comojp.gov
A single-step LLE has been shown to provide recoveries exceeding 93% for brodifacoum and its isomers. researchgate.netresearchgate.net The extraction efficiency can be very high; for instance, at concentrations of 20, 60, and 300 ng/mL in serum, extraction efficiencies for brodifacoum were 82.9%, 93.4%, and 93.8%, respectively. nih.gov
The following table summarizes various LLE procedures where this compound is used as an internal standard:
| Sample Matrix | Extraction Solvents | Key Procedural Steps |
| Human Blood | Acetonitrile with 0.1% formic acid | Protein precipitation followed by centrifugation. oup.com |
| Urine | Ethyl acetate | pH adjustment to 6, addition of NaCl, dropwise addition of extraction solvent. daneshyari.com |
| Animal Tissue (Liver) | Chloroform/acetone/ammonia | Homogenization, extraction with solvent mixture, evaporation, and reconstitution. landcareresearch.co.nz |
| Seized Plant Material | Dichloromethane:Isopropanol (90:10) | Acidification with HCl, extraction, basification with NH4OH, re-extraction. ojp.gov |
Mitigation of Matrix Effects in this compound Quantification
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, pose a significant challenge in LC-MS/MS analysis. The use of an isotopically labeled internal standard like this compound is the primary strategy to mitigate these effects. oekotoxzentrum.ch Because this compound has nearly identical chemical and physical properties to brodifacoum, it co-elutes and experiences similar matrix-induced suppression or enhancement, allowing for accurate correction of the analyte signal. oekotoxzentrum.ch
In addition to using an internal standard, several sample preparation techniques are employed to reduce matrix interferences. Phospholipid removal is a critical step when analyzing blood samples, as phospholipids (B1166683) are a major source of matrix effects in electrospray ionization. oup.com One study demonstrated that incorporating a phospholipid removal step significantly optimized the matrix effect, with a reduction ranging from 6.1% to 15.5%. oup.com This pretreatment led to improved recoveries for several anticoagulants, with the most significant improvement observed for brodifacoum (from 67.7% to 86.3%). oup.com
The use of matrix-matched calibration standards is another effective approach. csic.esd-nb.info This involves preparing calibration standards in a blank matrix that is identical to the sample being analyzed. This ensures that the standards and the analyte are subjected to the same matrix effects, leading to more accurate quantification. csic.esd-nb.info For instance, in the analysis of avian blood, matrix-matched calibrations were performed using partridge whole-blood extracts. csic.es
Validation and Quality Control Protocols for this compound Assays
Rigorous validation and quality control are essential to ensure that analytical methods for brodifacoum quantification are reliable and produce accurate results. These protocols are typically established in accordance with guidelines from regulatory bodies. researchgate.netresearchgate.net
Key validation parameters include linearity, sensitivity (limit of detection and quantification), specificity, precision, and accuracy. oup.comdaneshyari.comojp.govmdpi.com Quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) and analyzed alongside the unknown samples in each batch to monitor the method's performance. oup.comnih.gov
Linearity, Sensitivity, and Specificity of this compound Methods
Linearity: Analytical methods for brodifacoum demonstrate excellent linearity over a wide range of concentrations. Calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration. Correlation coefficients (R²) greater than 0.99 are consistently achieved. researchgate.netmdpi.comnih.gov For example, one method for nine anticoagulant rodenticides in human blood showed linear relationships with correlation coefficients above 0.998 in the range of 1–2,000 ng/mL. oup.comoup.com Another study reported a linear range of 0.47 ng/mL to 375 ng/mL. plos.org
Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantification (LOQ). Modern analytical techniques, particularly LC-MS/MS, offer high sensitivity for brodifacoum detection. LODs can be as low as 0.02 to 0.3 ng/mL in human blood. oup.com In soil analysis, LODs have been reported to range from 0.024 to 6.25 ng g⁻¹. mdpi.com For animal tissues, LODs between 0.001 and 0.005 µg/g have been documented. plos.org The LOQ, which is the lowest concentration that can be reliably quantified, is also very low, often in the range of 0.06–1 ng/mL in blood and 0.8–9.4 ng/g in animal liver. oup.comnih.gov
Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) provides high specificity. researchgate.netnih.gov By monitoring specific precursor-to-product ion transitions for both brodifacoum and this compound, the method can selectively detect the target analytes without interference from other matrix components. researchgate.netnih.gov The specificity is confirmed by analyzing blank samples from multiple sources to ensure no interfering peaks are present at the retention time of the analytes. nih.gov
The table below presents a summary of linearity and sensitivity data from various studies:
| Matrix | Linear Range | R² | LOD | LOQ |
| Human Plasma | 2–3 orders of magnitude | >0.999 | 0.43-1.27 ng/mL | 0.87-2.55 ng/mL |
| Human Blood | 1–2,000 ng/mL | >0.998 | 0.02-0.3 ng/mL | 0.06-1 ng/mL |
| Soil | 0.024-50 ng g⁻¹ | >0.99 | 0.024-6.25 ng g⁻¹ | 0.5-50.0 ng g⁻¹ |
| Animal Liver | N/A | N/A | 0.003 µg/g | N/A |
Precision and Accuracy Assessment in this compound Quantification
Precision: The precision of an analytical method is expressed as the relative standard deviation (RSD) of replicate measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For brodifacoum assays, the RSD values are typically well within the acceptable limits set by regulatory guidelines (usually <15-20%). mdpi.comnih.gov In one study, the intra-day RSDs for nine anticoagulants were in the range of 3.4–7.9%, while inter-day RSDs were between 4.1–8.3%. oup.com Another study reported intra-day precision with RSDs of less than 10% and inter-day precision also below 10%. nih.gov
Accuracy: Accuracy is a measure of the closeness of the experimental value to the true value and is often assessed through recovery studies. It is calculated as the percentage of the measured concentration to the nominal concentration of spiked samples. Acceptable recovery is generally within 70–120%. mdpi.com Methods utilizing this compound consistently show high accuracy. For example, satisfactory recoveries ranging from 80.6% to 113.1% have been reported for the analysis of nine anticoagulants in human blood. oup.com In another study, the accuracy for all stereoisomers at various concentrations was between 93% and 113%. nih.gov
The following table provides a summary of precision and accuracy data for brodifacoum quantification:
| Matrix | Concentration Levels | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy/Recovery (%) |
| Human Plasma | LLOQ, Low, Medium, High | <8% | <9% | 93-113% |
| Human Blood | Low, Intermediate, High | 3.4-7.9% | 4.1-8.3% | 80.6-113.1% |
| Animal Blood | Fortified at 31.25, 62.5, 125 ng mL⁻¹ | 3.3-9.9% | N/A | 89.0-95.8% |
Application of Brodifacoum D4 in Metabolic and Toxicokinetic Research Non Human Biological Systems
Elucidation of Metabolic Pathways of Brodifacoum Using Deuterium (B1214612) Labeling in Animal Models
The use of deuterium-labeled brodifacoum (Brodifacoum-d4) is instrumental in tracing and identifying the biotransformation products of the parent compound in animal systems. This stable isotope labeling allows researchers to distinguish drug metabolites from endogenous molecules with high certainty.
Studies utilizing this compound in conjunction with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to identify metabolites in various biological matrices. uic.edu While some research suggests that brodifacoum is largely found as an unchanged compound, the use of labeled compounds is essential for definitively tracking any potential metabolic products. who.int In vitro models using rat liver microsomes have been a key component of these investigations. uic.edu Despite these efforts, many studies report no significant evidence of brodifacoum metabolism, with the parent compound being the primary substance detected in tissues and excreta. uic.edu
Microsomal studies, particularly with liver microsomes, are a standard in vitro method to investigate the enzymatic processes involved in drug metabolism. researchgate.net For brodifacoum, rat liver microsomes have been used to explore its potential biotransformation. uic.edu These studies are designed to identify the roles of specific enzyme families, such as cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, in the potential oxidation or other metabolic alterations of the compound. acibadem.edu.tr However, research has indicated that brodifacoum shows little to no evidence of metabolism in these in vitro systems. uic.edu This suggests a high resistance to enzymatic degradation, contributing to its long persistence in the body.
Identification of Deuterated Brodifacoum Metabolites
Pharmacokinetic and Toxicokinetic Profiling in in vitro and Animal Systems (Non-Human)
The pharmacokinetic profile of brodifacoum, characterized by its absorption, distribution, and elimination, has been extensively studied in various animal models. The use of this compound aids in the precise quantification of the compound in different biological compartments.
Following oral administration, brodifacoum is well-absorbed from the gastrointestinal tract. mmsl.cz Peak plasma concentrations are typically observed within hours to a day after ingestion. uic.edummsl.cz Studies in rats and rabbits have shown that brodifacoum accumulates in various tissues, including the brain, kidney, heart, and lung, with the highest concentrations consistently found in the liver. uic.edunih.gov This significant hepatic accumulation is a key factor in its prolonged persistence and toxicity. doc.govt.nz The slow disappearance from plasma and a large liver-to-serum ratio contribute to its high toxicity compared to first-generation anticoagulants. doc.govt.nz In mice, the elimination half-life of brodifacoum from the liver has been reported to be as long as 307.4 days. nih.govoekotoxzentrum.ch
Table 1: Tissue Distribution of Brodifacoum in Various Animal Species
| Species | Tissue | Concentration Range (mg/kg) | Reference |
|---|---|---|---|
| Pigs | Muscle | 0.02 - 0.07 | researchgate.net |
| Liver | 0.72 - 1.38 | researchgate.net | |
| Possums | Liver | 0.52 - 1.20 | researchgate.net |
| Wild Pigs | Liver | 0.01 - 1.9 | researchgate.net |
The primary route of elimination for brodifacoum in animal models is through the feces. uic.eduwho.intmmsl.cz Fecal excretion is typically highest in the first 24 hours after administration and then diminishes. uic.edu Studies in rats have shown that a significant percentage of ingested brodifacoum is excreted in the feces. lincoln.ac.nz Urine is considered a minor route of elimination for this compound. who.intmmsl.cz Research on rats dosed with brodifacoum found no detectable levels of the rodenticide in their urine. australianpork.com.au The slow elimination, with a biphasic pattern consisting of a rapid initial phase followed by a much slower terminal phase, contributes to its long biological half-life. mmsl.cz
Table 2: Brodifacoum Residues in Rat Excreta and Liver
| Sample Type | Residue Concentration (mg/kg) | Reference |
|---|---|---|
| Feces | 0.72 - 2.1 | australianpork.com.au |
Compartmental models are used to mathematically describe the disposition of a substance like brodifacoum within an animal's body. These models help in understanding the rates of transfer between different compartments (e.g., blood, liver, other tissues). The pharmacokinetics of brodifacoum are characterized by a slow disappearance from plasma and liver, which can be described by multi-compartment models. doc.govt.nz The long half-life, particularly in the liver, suggests a deep tissue compartment where the compound is stored and slowly released. doc.govt.nznih.gov The high affinity of brodifacoum for vitamin K-epoxide reductase in the liver is a key factor influencing its distribution and retention, leading to its persistence and high potency. doc.govt.nz
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Brodifacoum |
| This compound |
| Warfarin (B611796) |
| Difenacoum |
| Pindone |
| Bromadiolone |
| Chlorophacinone |
| Coumatetralyl |
| Difethialone |
| Flocoumafen |
| Zinc phosphide |
Excretion Pathways of this compound and its Metabolites in Animal Excreta
Tissue Distribution and Accumulation of this compound in Wildlife
Brodifacoum, a potent second-generation anticoagulant rodenticide, and its deuterated analog, this compound, are subjects of extensive research to understand their distribution and accumulation in non-target wildlife. Due to its high lipophilicity and slow elimination, brodifacoum exhibits significant bioaccumulation, particularly in the liver. wikipedia.orginchem.orgnih.gov Studies on various wildlife species consistently show the liver as the primary organ for brodifacoum accumulation. inchem.orgnih.govsccp.caenvirolink.govt.nz
Research has documented the widespread exposure of non-target wildlife to brodifacoum. For instance, studies on owls in western Canada and the Pacific Northwest of the USA revealed that a high percentage of birds had detectable levels of brodifacoum in their liver tissue. sccp.causda.gov In western Canada, brodifacoum was found in 51% of the 164 owl livers analyzed, with concentrations ranging from 0.001 to 0.927 mg/kg. sccp.ca Similarly, in Oregon and Washington, 48% of barred owls tested positive for at least one anticoagulant rodenticide, with brodifacoum being the most common. usda.gov
The accumulation of brodifacoum is not limited to avian predators. Studies have also identified its presence in a range of mammals and even marine species. envirolink.govt.nzescholarship.orgnih.gov For example, research in New Zealand found detectable brodifacoum residues in 60% of feral pig liver samples from areas where the rodenticide was used. envirolink.govt.nz
The following interactive table summarizes the findings on brodifacoum tissue distribution in various wildlife species.
| Species | Tissue | Concentration Range (mg/kg) | Key Findings |
| Avian | |||
| Barred Owl (Strix varia) | Liver | 0.001 - 0.927 | Brodifacoum was the most frequently detected anticoagulant in a study of three owl species in Western Canada. sccp.ca |
| Barred Owl (Strix varia) | Liver | 0.091 (single case) | Detected in an opportunistically found dead owl. usda.gov |
| Northern Spotted Owl (Strix occidentalis caurina) | Liver | 0.049 (single case) | Detected in a threatened species, highlighting the risk to sensitive predators. usda.gov |
| Western Burrowing Owl (Athene cunicularia hypugaea) | Liver | 0.077 - 0.497 | Brodifacoum was identified as the cause of death in three owls and suspected in a fourth. allenpress.com |
| American Kestrel (Falco sparverius) | Liver | 0.70 - 1.44 | Residues persisted during a 28-day recovery period after exposure. raptorsarethesolution.orgresearchgate.net |
| Red-tailed Hawk (Buteo jamaicensis) | Liver | 0.046 - 0.269 | Lethal effects observed within this concentration range. allenpress.com |
| Great Horned Owl (Bubo virginianus) | Liver | 0.064 - 1.613 | Lethal effects observed within this concentration range. allenpress.com |
| Golden Eagle (Aquila chrysaetos) | Liver | 0.035 - 0.314 | Lethal effects observed within this concentration range. allenpress.com |
| Mammalian | |||
| Cougar (Puma concolor) | Liver | Not specified | All 45 non-target wildlife livers, including cougars, contained brodifacoum. escholarship.org |
| Coyote (Canis latrans) | Liver | Not specified | All 45 non-target wildlife livers, including coyotes, contained brodifacoum. escholarship.org |
| Gray Fox (Urocyon cinereoargenteus) | Liver | Not specified | All 45 non-target wildlife livers, including gray foxes, contained brodifacoum. escholarship.org |
| Feral Pig (Sus scrofa) | Liver | 0.007 - 1.78 | 60% of liver samples from feral pigs in control areas had detectable residues. envirolink.govt.nz |
| Rabbit | Liver | 4.4 | Residues were also found in muscle (0.26 mg/kg) and fatty tissues (0.86 mg/kg). inchem.org |
| Reptilian | |||
| Giant Ameiva (Ameiva ameiva) | Liver | Higher than whole-body | Liver residue levels were consistently higher than in the rest of the body. nih.govunl.edu |
| Boa Constrictor (Boa constrictor) | Liver | Higher than whole-body | Liver residue levels were consistently higher than in the rest of the body. nih.govunl.edu |
| Wood Turtle (Rhinoclemmys pulcherrima) | Liver | Higher than whole-body | Unlike other reptiles, turtles had higher diphacinone (B1670724) residues than brodifacoum. nih.govunl.edu |
| Green Iguana (Iguana iguana) | Liver | Higher than whole-body | Liver residue levels were consistently higher than in the rest of the body. nih.govunl.edu |
| Aquatic | |||
| Bream (Abramis brama) | Liver | Max: 0.0125 | Brodifacoum was the major anticoagulant found in 88% of samples from German freshwater systems. nih.gov |
Influence of Species-Specific Metabolism on this compound Disposition
The disposition of brodifacoum and its deuterated form, this compound, in wildlife is significantly influenced by species-specific metabolic pathways. The rate at which an animal metabolizes and eliminates this compound determines its persistence in the body and, consequently, its toxicity.
Birds, particularly raptors like owls, appear to have a limited ability to detoxify anticoagulant rodenticides compared to mammals. unl.edunih.gov Studies have shown that owls exhibit very low cytochrome P450-dependent warfarin metabolic activity, suggesting a reduced capacity to break down similar compounds like brodifacoum. unl.edunih.gov This slow metabolism contributes to the prolonged retention of brodifacoum in the liver and increases the risk of secondary poisoning. unl.edunih.gov For instance, the terminal half-life of brodifacoum residues in the liver and kidney of American kestrels was estimated to be greater than 50 days. raptorsarethesolution.orgusgs.govnih.gov
In contrast, mammals like rats metabolize and excrete brodifacoum, primarily through the feces, although the process is slow. inchem.orgaustralianpork.com.auwho.int Even so, significant accumulation still occurs in the liver. inchem.orgwho.int
Research into the diastereomers of brodifacoum (cis and trans isomers) has revealed further species-specific differences in metabolism. In a study of non-target wildlife, cougars and coyotes showed a greater persistence of the cis isomer of brodifacoum, whereas gray foxes displayed a higher persistence of the trans isomer. escholarship.org This variability suggests distinct metabolic handling of the different isomers among these mammalian predators. escholarship.org
Reptiles also exhibit varied responses to brodifacoum. A study on four reptile species found that turtles and boas appeared relatively insensitive, while lizards seemed more sensitive. nih.govunl.edu Interestingly, turtles had higher liver residues of diphacinone than brodifacoum, a pattern not observed in the other species studied, indicating unique metabolic or dispositional characteristics in this group. nih.govunl.edu
The following table details research findings on the influence of species-specific metabolism on brodifacoum disposition.
| Species/Group | Metabolic Characteristic | Implication for Disposition |
| Birds (general) | Generally lower metabolic capacity for anticoagulants compared to rodents. unl.edu | Slower elimination and prolonged retention in the liver, increasing toxicity risk. unl.edu |
| Owls | Low cytochrome P450-dependent warfarin metabolic activity. unl.edunih.gov | Limited ability to detoxify brodifacoum, leading to high accumulation and sensitivity. unl.edunih.gov |
| American Kestrel | Terminal half-life of >50 days for liver and kidney residues. raptorsarethesolution.orgusgs.govnih.gov | Persistent residues increase the risk of toxicity from subsequent exposures. raptorsarethesolution.orgusgs.govnih.gov |
| Rats | Primarily excreted unchanged through feces. inchem.orgaustralianpork.com.au | Slow elimination leads to significant liver accumulation. inchem.orgwho.int |
| Cougars and Coyotes | Greater persistence of the cis-isomer of brodifacoum. escholarship.org | Suggests species-specific metabolic pathways for different isomers. escholarship.org |
| Gray Foxes | Greater persistence of the trans-isomer of brodifacoum. escholarship.org | Highlights variability in metabolism even among closely related mammalian predators. escholarship.org |
| Turtles | Higher liver residues of diphacinone compared to brodifacoum. nih.govunl.edu | Indicates unique metabolic or dispositional characteristics compared to other reptiles. nih.govunl.edu |
| Boas and Lizards | Appear to have differing sensitivities to brodifacoum. nih.govunl.edu | Suggests a range of metabolic capabilities within the reptile class. nih.govunl.edu |
Environmental Fate and Ecotoxicological Analysis Utilizing Brodifacoum D4
Tracing Environmental Pathways and Persistence of Brodifacoum-d4
The environmental pathways of this compound are dictated by its distinct physicochemical properties. Its very low water solubility and high affinity for organic matter are key determinants of its movement and persistence in terrestrial and aquatic ecosystems. usda.govchemicalbook.com
Once introduced into the environment, this compound is characterized by its lack of mobility in soil. usda.govpacificinvasivesinitiative.org Studies using radiolabeled brodifacoum have shown it to be effectively immobile across various soil types, including coarse sand and different loams. agriculture.gov.au The compound binds rapidly and strongly to soil particles, with very slow desorption. agriculture.gov.au Consequently, leaching into groundwater is considered to have a low potential. usda.gov In field conditions, when bait pellets containing the compound degrade, the active ingredient attaches to organic matter in the surface soil. chemicalbook.compacificinvasivesinitiative.org
Transport of this compound from the application site is primarily expected to occur through the physical movement of soil particles via erosion, rather than through leaching. doc.govt.nz Should soil containing the compound reach a waterway, it is expected to remain bound to the particulate matter and settle into the sediment. doc.govt.nz Research has demonstrated that even in worst-case scenarios, such as sampling soil directly beneath degrading baits, residual concentrations decrease significantly over time, eventually reaching levels at or below the limit of detection. pacificinvasivesinitiative.org
Table 1: Physicochemical Properties Influencing Transport of this compound
| Property | Value | Interpretation | Source |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | >9,155 L/kg | Immobile in soil | usda.govagriculture.gov.au |
| Octanol-Water Partition Coefficient (log Kow) | 8.5 | High potential for bioaccumulation; very hydrophobic | usda.govamazonaws.com |
| Water Solubility | <10 mg/L at pH 7 | Practically insoluble | doc.govt.nzwho.int |
| Vapor Pressure | 1.11 x 10⁻¹⁸ mmHg at 25°C | Low volatility | usda.gov |
Table 2: Reported Persistence of this compound in Soil
| Study Type | Half-Life (DT50) | Source |
|---|---|---|
| Aerobic Soil Metabolism | 157 days | usda.govabcbirds.org |
| General Soil (variable conditions) | 12 to 25 weeks (84 to 175 days) | agriculture.gov.au |
| Terrestrial Field Test | 57 days | amazonaws.com |
| Laboratory Study (Clay Loam Soil) | ~10 weeks (70 days) | epa.gov |
The fate of this compound in aquatic systems is largely governed by its extreme insolubility in water and its high lipophilicity. usda.govdoc.govt.nzwho.int The compound is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9). usda.govabcbirds.org Due to these properties, significant contamination of water bodies is considered unlikely under normal use patterns. doc.govt.nzwho.int Even after aerial applications, extensive water sampling has failed to detect the compound. pacificinvasivesinitiative.org
If this compound enters a waterway, either through direct bait application or soil erosion, it preferentially partitions from the water column to suspended solids and sediment. doc.govt.nz Its high octanol-water partition coefficient (log Kow of 8.5) indicates a strong tendency to accumulate in organic tissues rather than remaining dissolved in water. usda.govamazonaws.com This leads to a potential for bioconcentration in aquatic organisms. usda.gov The estimated fish bioconcentration factor is 2,450 L/kg, suggesting that organisms can accumulate the compound from their environment. usda.gov
Atmospheric transport is not a significant environmental pathway for this compound. who.intepa.gov The compound has an extremely low vapor pressure and a low Henry's Law constant, which indicates a very low potential for volatilization from soil or water surfaces into the atmosphere. usda.govwho.int Therefore, long-range transport and subsequent deposition via atmospheric processes are considered negligible. epa.gov
Aquatic System Dynamics and this compound Fate
Biodegradation and Photodegradation Studies of this compound in Environmental Matrices
The degradation of this compound in the environment occurs slowly, primarily through microbial action in the soil. chemicalbook.comdoc.govt.nz Photodegradation may also contribute to its transformation, particularly in aqueous environments exposed to sunlight. scirp.org
This compound is slowly broken down by soil microorganisms. pacificinvasivesinitiative.orgdoc.govt.nz The rate of degradation can vary depending on soil type, temperature, and the specific microbial communities present. chemicalbook.compacificinvasivesinitiative.org Laboratory studies using 14C-labeled brodifacoum have identified several degradation products. epa.gov Under aerobic conditions, the primary degradation pathways lead to the formation of carbon dioxide, indicating complete mineralization, along with other metabolites. amazonaws.comepa.gov The microbial degradation of brodifacoum ultimately results in non-toxic metabolites. doc.govt.nz Studies have also noted that the two isomers of brodifacoum degrade at different rates, with the trans-isomer degrading more rapidly than the cis-isomer in certain soils. epa.gov
Table 3: Identified Microbial Degradation Products of this compound in Soil
| Degradation Product | Percentage of Recovered Radioactivity | Source |
|---|---|---|
| Carbon Dioxide (CO₂) | Up to 12% | epa.gov |
| 4-hydroxycoumarin (B602359) | <2-3% | epa.gov |
| Unidentified Bound Residues | 1-12% | epa.gov |
Direct research on the photolytic transformation of this compound is limited. However, studies on related compounds provide insight into its potential photodegradation pathways. Brodifacoum belongs to the 4-hydroxycoumarin class of chemicals, which are known to be susceptible to photolysis. digitellinc.comnih.gov Research has shown that brodifacoum in a water solution can be degraded by ultraviolet radiation. scirp.org
More detailed studies on warfarin (B611796) and the core 4-hydroxycoumarin structure demonstrate that these compounds are susceptible to degradation by natural sunlight in aqueous solutions. digitellinc.com The primary mechanism for this direct photolysis involves a ring-opening of the coumarin (B35378) moiety. digitellinc.com Given that this compound shares this same light-absorbing structure (chromophore), it is expected to undergo similar photolytic transformation when exposed to sunlight in aquatic environments. digitellinc.comsciepub.com
Microbial Degradation Pathways of this compound
Sorption and Desorption Characteristics of this compound in Environmental Media
Studies on sorption and desorption focus on the parent compound, brodifacoum, to understand its mobility and persistence in the environment. These characteristics determine whether the compound will remain bound to soil and sediment particles or leach into groundwater. Brodifacoum exhibits very low solubility in water and binds strongly to soil particles. agriculture.gov.aubionet.nz
Laboratory studies using radiolabeled brodifacoum have shown that it is effectively immobile in various soil types, including sand, sandy clay loam, and calcareous sandy loam. agriculture.gov.auwho.int The adsorption to soil particles is rapid and strong, while desorption is reported to be very slow. who.int This indicates that brodifacoum is unlikely to leach into water courses. bionet.nz
The strength of this binding is quantified by the soil adsorption coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. For brodifacoum, Kd values have been measured to be as high as 625 for coarse sand and 1320 for sandy clay loam, indicating strong adsorption. who.int When normalized for the organic carbon content of the soil (Koc), the average value is reported to be 9,155 L/kg, confirming its strong binding to organic matter and low mobility. agriculture.gov.au Because of this high immobility, the primary route of brodifacoum's dissipation and transport in the environment is not through soil and water but through the food chain via contaminated organisms.
Table 2: Soil Sorption Coefficients for Brodifacoum This table presents data on the sorption characteristics of the parent compound, brodifacoum. Accurate measurement of these values in laboratory settings relies on precise analytical methods, often facilitated by the use of internal standards like this compound.
Compound Reference Table
Forensic and Diagnostic Applications of Brodifacoum D4 in Non Human Contexts
Role of Brodifacoum-d4 in Animal Forensic Investigations (e.g., wildlife poisoning)
The primary role of this compound in post-mortem investigations is to act as an internal standard in quantitative analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). ojp.govoekotoxzentrum.chresearchgate.net When analyzing tissue samples, a precise and known quantity of this compound is added to the specimen at the beginning of the sample preparation process. ojp.gov This standard undergoes the same extraction, cleanup, and analysis procedures as the target analyte, brodifacoum.
Because this compound behaves almost identically to brodifacoum during these steps, any loss of the analyte during the process is mirrored by a proportional loss of the internal standard. By measuring the final amount of this compound detected by the mass spectrometer and comparing it to the amount initially added, analysts can calculate a recovery percentage. This factor is then used to correct the measured amount of brodifacoum, compensating for procedural variations and matrix effects. This correction is crucial for obtaining an accurate quantification of the toxicant in the original tissue. veeprho.com
Toxicological analyses are most often performed on liver tissue, as it is the primary site of brodifacoum accumulation. doc.govt.nzmassey.ac.nzresearchgate.net However, other tissues such as muscle, blood, and kidney may also be analyzed. massey.ac.nzacs.orgnih.gov
Table 1: Reported Brodifacoum Concentrations in Post-Mortem Animal Tissues from Forensic Investigations
| Species | Tissue Type | Brodifacoum Concentration (mg/kg or ng/g) | Analytical Context |
|---|---|---|---|
| Tuatara (Sphenodon punctatus) | Liver | 0.26 mg/kg | Retrospective analysis to investigate cause of death consistent with anticoagulant poisoning. massey.ac.nz |
| Tuatara (Sphenodon punctatus) | Skeletal Muscle | 0.019 - 0.035 mg/kg | Analysis demonstrated exposure even in an animal with no clinical signs of coagulopathy. massey.ac.nz |
| Feral Pig (Sus scrofa) | Liver | 0.72 - 1.38 mg/kg | Captive pigs after primary poisoning (direct bait consumption). doc.govt.nzresearchgate.net |
| Feral Pig (Sus scrofa) | Muscle | 0.02 - 0.07 mg/kg | Captive pigs after primary poisoning. doc.govt.nzresearchgate.net |
| Feral Pig (Sus scrofa) | Liver | 0.32 - 0.80 mg/kg | Captive pigs after secondary poisoning (consuming poisoned possum carcasses). doc.govt.nzresearchgate.net |
| Wild Pig (Sus scrofa) | Liver | 0.01 - 1.9 mg/kg | Field survey in areas with current brodifacoum bait use. researchgate.net |
| Red Deer (Cervus elaphus) | Liver | 0.01 - 0.03 mg/kg | Field survey in areas with current brodifacoum bait use. researchgate.net |
| American Kestrel (Falco sparverius) | Liver | Detected in 62% of samples | Study to determine exposure patterns in non-target raptors. bioone.org |
| Great Horned Owl (Bubo virginianus) | Liver | Detected in 86% of samples | Study to determine exposure patterns in non-target raptors. bioone.org |
This compound is not a biological marker itself, but its use as an analytical tool is critical for differential diagnosis in forensic toxicology. The clinical signs of brodifacoum poisoning, such as lethargy and massive hemorrhage, can mimic other conditions like trauma, infectious diseases, or other causes of coagulopathy. massey.ac.nznih.govbionet.nz A definitive diagnosis of fatal poisoning requires demonstrating that the toxicant was present at a concentration sufficient to cause death.
By enabling highly accurate and precise quantification of brodifacoum, the use of this compound allows forensic toxicologists to:
Establish a Causal Link: Compare the measured tissue concentration to known lethal levels for the specific species, if available, to determine if poisoning was the likely cause of death. massey.ac.nz
Distinguish Acute vs. Chronic Exposure: While challenging, the concentration levels in different tissues can sometimes provide clues about the nature of the exposure.
Rule Out Other Causes: When brodifacoum is detected at very low, sub-lethal levels, it may indicate incidental exposure rather than the primary cause of death, prompting investigators to continue searching for other causes. massey.ac.nz
Therefore, the reliability imparted by this compound as an internal standard is indispensable for making an accurate differential diagnosis between poisoning and other potential causes of mortality in wildlife.
Post-Mortem Detection and Quantification of this compound in Animal Tissues
Analytical Confirmation of Brodifacoum Exposure in Environmental Samples
The application of this compound extends beyond animal tissues to the analysis of environmental samples. Brodifacoum is persistent and can contaminate soil, water, and non-target food items. oekotoxzentrum.chmdpi.com Forensic investigations may involve analyzing soil from underneath a carcass or testing suspicious bait materials to trace the source of the poisoning. mdpi.comfrontiersin.org
In a study analyzing soil collected from underneath wild bird carcasses as part of a forensic investigation, a QuEChERS-based extraction method coupled with LC-MS/MS was used to identify and quantify brodifacoum and other rodenticides. mdpi.com In such analytical procedures, this compound is the ideal internal standard to ensure the accurate measurement of brodifacoum contamination in complex matrices like soil, which can have significant matrix effects. mdpi.com This allows for the confirmation of environmental contamination and helps to build a more complete picture of the poisoning incident.
Development of Reference Materials and Certified Standards with this compound
This compound is itself a high-purity product manufactured to serve as a reference material. veeprho.coma-2-s.com Chemical suppliers produce and certify it for use in analytical laboratories. crmlabstandard.comaccustandard.comaccustandard.com A Certified Reference Material (CRM) is a standard that has one or more of its property values certified by a technically valid procedure, and is accompanied by a certificate or other documentation issued by a certifying body. nyc.gov
The development of this compound as a CRM involves:
Chemical Synthesis: Deuterium (B1214612) atoms are incorporated into the brodifacoum molecule at specific, stable positions. veeprho.com
Purification: The synthesized compound is purified to a very high degree to remove any unlabeled brodifacoum or other impurities.
Certification: The material's identity, purity, and concentration (if sold as a solution) are rigorously tested and certified.
Forensic laboratories purchase these certified standards to use in their analytical work. oekotoxzentrum.chveeprho.com The use of a CRM like this compound ensures that the laboratory's quantitative results are accurate and traceable to a known, reliable source, which is a fundamental requirement for laboratory accreditation and the production of defensible scientific evidence. nyc.govgtfch.org
Quality Assurance in Forensic Toxicology Laboratories Utilizing this compound
A robust quality assurance (QA) and quality control (QC) program is mandatory for any forensic toxicology laboratory to ensure the accuracy, reliability, and integrity of its findings. nyc.govnumberanalytics.comforensicresources.org The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern QA/QC programs for quantitative mass spectrometry. researchgate.netgtfch.org
Within a laboratory's quality management system, this compound is utilized to:
Validate Analytical Methods: During method validation, this compound is used to assess key parameters such as accuracy, precision, linearity, and the limits of detection and quantification for brodifacoum. acs.orgoup.com
Monitor Assay Performance: In routine analysis, the recovery of this compound in every sample and quality control material is monitored. Deviations from expected recovery can indicate a problem with the sample preparation process or instrument performance, allowing the lab to identify and correct issues before reporting incorrect results. nyc.govgtfch.org
Meet Accreditation Standards: Accrediting bodies like the American Board of Forensic Toxicology (ABFT) or organizations following ISO/IEC 17025 standards require laboratories to use appropriate quality control measures, including the use of internal standards for quantitative analysis. gtfch.orgabft.org
Ensure Legal Defensibility: The use of an appropriate internal standard like this compound is considered a best practice. It demonstrates that the laboratory has taken the necessary steps to control for analytical variability and produce a scientifically sound and defensible result that can withstand scrutiny in legal proceedings. nyc.govnumberanalytics.com
Advanced Research Perspectives and Emerging Directions for Brodifacoum D4 Studies
Integration of Brodifacoum-d4 Research with "Omics" Technologies (e.g., Metabolomics, Proteomics)
The integration of "omics" technologies, such as metabolomics and proteomics, with this compound research is still a nascent field. While this compound is primarily used as an internal standard for accurate quantification, its application can be extended to more complex biological studies. For instance, in metabolomics, this compound can help in the precise measurement of brodifacoum, which in turn can be correlated with changes in the metabolome of an organism upon exposure.
Currently, research has focused on the detection and quantification of brodifacoum in various samples, including instances of intentional and unintentional poisonings. ojp.govnih.gov The use of this compound is crucial in these analyses to ensure accuracy. ojp.govcsic.estandfonline.comoup.comoup.com Future research could leverage this precision to explore the subtle metabolic shifts caused by brodifacoum exposure. This could involve analyzing the impact on pathways like vitamin K cycling, which is the primary target of anticoagulant rodenticides. oekotoxzentrum.ch
Similarly, in proteomics, while direct studies involving this compound are scarce, the accurate quantification it enables is fundamental. Understanding how brodifacoum exposure alters the proteome, particularly the expression of proteins involved in blood coagulation and detoxification pathways, could provide deeper insights into its toxicological effects. The long half-life of brodifacoum suggests a prolonged impact on these protein systems. nih.gov
Computational Modeling and Simulation of this compound Behavior and Disposition
Computational modeling and simulation offer promising avenues to understand the behavior and disposition of this compound, and by extension, brodifacoum. Although specific computational models for this compound are not widely documented, the principles of pharmacokinetic and toxicokinetic modeling can be applied.
These models could predict the absorption, distribution, metabolism, and excretion (ADME) of brodifacoum in various species. The long elimination half-life of brodifacoum, which can be up to 307 days in the liver of mice, highlights the need for such models to understand its persistence and potential for bioaccumulation. oekotoxzentrum.ch By using data from studies where this compound was used as an internal standard, more accurate and predictive models can be developed. csic.estandfonline.comoekotoxzentrum.ch
Furthermore, simulations could explore the environmental fate of brodifacoum, such as its leaching from bait into soil and water, providing valuable data for ecological risk assessments. oekotoxzentrum.ch Modeling could also aid in understanding the tertiary exposure routes to non-target species, such as avian scavengers. csic.es
Development of Novel Analytical Platforms for this compound Detection
The primary role of this compound is as an internal standard in analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comresearchgate.netresearchgate.net This technique is highly sensitive and selective for the detection and quantification of brodifacoum in complex matrices like blood and liver tissue. csic.estandfonline.comoup.comoup.com
Recent advancements in analytical platforms focus on improving the efficiency and sensitivity of these methods. For example, the use of phospholipid removal plates in sample pretreatment has been shown to enhance the recovery of brodifacoum. oup.com The development of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods also offers a streamlined approach for sample preparation. researchgate.net
Future developments may include the exploration of novel ionization techniques and high-resolution mass spectrometry to further enhance sensitivity and reduce matrix effects. ojp.gov While this compound is a stable-isotope labeled internal standard, which is preferred, considerations such as potential deuterium-hydrogen exchange and chromatographic shifts need to be continually assessed. wuxiapptec.com
| Analytical Technique | Matrix | Purpose of this compound | Key Findings | Reference |
| LC-MS/MS | Human Blood | Internal Standard | Simultaneous determination of nine anticoagulant rodenticides. | oup.comoup.com |
| LC-MS/MS | Avian Blood | Internal Standard | Detected brodifacoum in 28.8% of avian scavengers. | csic.es |
| LC-MS/MS | Masked Owl Liver | Surrogate Spike | Brodifacoum was the most commonly detected SGAR. | tandfonline.com |
| LC-MS/MS | Otter Liver | Internal Standard | Widespread exposure of Eurasian otters to anticoagulants. | researchgate.net |
| UPLC-MS/MS | Human Blood | Internal Standard | Method with phospholipid removal pretreatment improved recovery. | oup.com |
Standardization and Harmonization of this compound Research Protocols
The lack of standardized analytical methods and protocols is a significant challenge in comparing research findings across different studies. oekotoxzentrum.ch The use of this compound as an internal standard is a step towards harmonization, as it helps to correct for variability during sample preparation and analysis. wuxiapptec.comclearsynth.com
However, variations in extraction procedures, analytical instrumentation, and reporting of data (e.g., limits of detection and quantification) still exist. oekotoxzentrum.ch To address this, organizations and researchers are working towards establishing standardized protocols. For instance, the ANSI/ASB Standard 036 for method validation in forensic toxicology provides a framework that can be adopted for this compound related research. ojp.gov
The goal is to ensure that data generated from different laboratories are comparable, which is crucial for large-scale environmental monitoring and toxicological studies. oekotoxzentrum.chdntb.gov.ua This includes harmonizing the use of internal standards, calibration procedures, and quality control measures. clearsynth.combarnowlsbc.ca
Unaddressed Research Gaps and Future Priorities in this compound Science
Despite its critical role as an internal standard, there are several unaddressed research gaps and future priorities in the science of this compound.
Key Research Gaps:
Metabolic Fate: The detailed metabolic fate of brodifacoum, and by extension, the behavior of this compound within biological systems, is not fully elucidated. While it is known to be persistent, the specific metabolic pathways and the formation of any potential metabolites need further investigation. oekotoxzentrum.ch
Sub-lethal Effects: Most studies focus on lethal poisoning cases. There is a need for more research on the sub-lethal effects of brodifacoum exposure, particularly in non-target wildlife. csic.esresearchgate.net Accurate quantification using this compound is essential for such studies.
Ecosystem-level Impacts: The broader ecological consequences of brodifacoum contamination, including its transfer through food webs and its impact on scavenger populations, require more comprehensive investigation. csic.esresearchgate.net
Future Priorities:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting Brodifacoum-d4 in biological samples, and how should they be validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity for deuterated compounds. Validation should include parameters such as limit of detection (LOD), limit of quantification (LOQ), matrix effects, and recovery rates. Calibration curves using isotopically labeled internal standards are critical to account for matrix interference. Ensure reproducibility by repeating analyses across multiple batches and operators .
Q. How to design a controlled study comparing the environmental degradation rates of this compound versus its non-deuterated counterpart?
- Methodological Answer : Use standardized environmental chambers to simulate conditions (e.g., UV exposure, temperature, pH). Prepare samples with identical concentrations of both compounds and analyze degradation kinetics via LC-MS/MS at fixed intervals. Control variables such as microbial activity and light intensity. Statistical analysis should employ repeated-measures ANOVA to assess differences in half-lives, with post-hoc tests for pairwise comparisons .
Q. What are the ethical considerations for in vivo studies involving this compound in rodent models?
- Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC protocols) for dose optimization to minimize suffering. Justify sample size using power analysis to reduce unnecessary animal use. Include control groups receiving non-deuterated Brodifacoum to isolate isotope-specific effects. Document adverse events and euthanasia criteria transparently in the methodology section .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding the metabolic stability of this compound in hepatic microsomal assays across different species?
- Methodological Answer : Conduct a systematic review to identify species-specific cytochrome P450 (CYP) enzyme expression patterns. Perform cross-species in vitro assays using liver microsomes from rodents, primates, and humans under standardized conditions (pH, temperature, cofactors). Use kinetic modeling (e.g., Michaelis-Menten parameters) to compare metabolic rates. Address discrepancies by validating results with in vivo pharmacokinetic studies and meta-analysis .
Q. What methodologies are optimal for quantifying isotope effects in the binding kinetics of this compound to vitamin K epoxide reductase (VKOR)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () and enthalpy changes. Compare deuterated and non-deuterated Brodifacoum using competitive binding assays with recombinant VKOR. Calculate isotope effects () and validate via molecular dynamics simulations to assess deuterium’s impact on binding pocket interactions .
Q. How to address variability in this compound’s pharmacokinetic data across studies with differing dosing regimens?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate variables such as dose, administration route, and species-specific clearance rates. Use Bayesian statistical approaches to harmonize disparate datasets and identify outliers. Validate models with independent in vivo studies that standardize dosing protocols and sampling intervals .
Q. What strategies improve the reproducibility of ecotoxicological studies on this compound in non-target species?
- Methodological Answer : Standardize exposure pathways (e.g., oral gavage vs. dietary intake) and quantify residual compound levels in environmental matrices (soil, water). Use longitudinal designs with repeated sampling to account for temporal variability. Publish raw data and analytical protocols in open-access repositories to enable cross-study validation .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., half-life disparities), conduct sensitivity analyses to test assumptions (e.g., isotopic purity, instrument calibration). Triangulate findings using multiple analytical techniques (e.g., LC-MS/MS, NMR) .
- Statistical Rigor : For dose-response studies, use probit or log-logistic models to estimate values. Report confidence intervals and effect sizes to contextualize significance .
- Ethical and Feasibility Checks : Align research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic and practical impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
